molecular formula C12H20N2O5 B3094719 2-[4-(Tert-butoxycarbonyl)-3-methyl-2-oxo-1-piperazinyl]acetic acid CAS No. 1260637-59-9

2-[4-(Tert-butoxycarbonyl)-3-methyl-2-oxo-1-piperazinyl]acetic acid

Cat. No.: B3094719
CAS No.: 1260637-59-9
M. Wt: 272.3 g/mol
InChI Key: NZZLOAJFJXIMGK-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 4-position, a methyl substituent at the 3-position, a 2-oxo moiety, and an acetic acid side chain. The Boc group is widely used to protect amines during synthetic processes, particularly in peptide chemistry . The acetic acid moiety provides a carboxylic acid functional group, enabling further conjugation or salt formation.

Properties

IUPAC Name

2-[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O5/c1-8-10(17)13(7-9(15)16)5-6-14(8)11(18)19-12(2,3)4/h8H,5-7H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZLOAJFJXIMGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Tert-butoxycarbonyl)-3-methyl-2-oxo-1-piperazinyl]acetic acid typically involves the protection of the piperazine nitrogen with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the Boc group can be introduced under aqueous or organic solvent conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of such processes .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Tert-butoxycarbonyl)-3-methyl-2-oxo-1-piperazinyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the piperazine ring or other parts of the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or other reactive sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve standard organic synthesis techniques.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[4-(Tert-butoxycarbonyl)-3-methyl-2-oxo-1-piperazinyl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Tert-butoxycarbonyl)-3-methyl-2-oxo-1-piperazinyl]acetic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The piperazine ring can interact with biological targets, such as receptors or enzymes, influencing their activity through binding or inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following structurally related compounds are compared based on molecular features, applications, and physicochemical properties:

Compound Name Key Structural Features CAS Number Molecular Weight Key Differences vs. Target Compound Reference
2-[4-(Tert-butoxycarbonyl)-3-methyl-2-oxo-1-piperazinyl]acetic acid (Target) Boc, 3-methyl, 2-oxo, acetic acid - - Reference compound -
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid Boc, no 3-methyl or 2-oxo 156478-71-6 256.29 g/mol Lacks 2-oxo and 3-methyl groups; simpler piperazine
2-(4-(tert-butoxycarbonyl)-2-oxo-3-phenylpiperazin-1-yl)acetic acid Boc, 2-oxo, 3-phenyl, acetic acid 1219625-14-5 334.37 g/mol Phenyl substituent instead of methyl; higher lipophilicity
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Fmoc (fluorenylmethyloxycarbonyl) instead of Boc 180576-05-0 - Fmoc group offers UV sensitivity for deprotection
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid Piperidine core (saturated 6-membered ring), Boc, phenyl, carboxylic acid 652971-20-5 305.37 g/mol Piperidine vs. piperazine; lacks 2-oxo and acetic acid
2-{4-[(tert-Butoxy)carbonyl]morpholin-3-yl}acetic acid Morpholine core (oxygen-containing heterocycle), Boc, acetic acid - - Morpholine ring alters electron distribution and basicity

Research Findings and Data Tables

Thermodynamic and Pharmacokinetic Parameters

Parameter Target Compound CAS 156478-71-6 CAS 1219625-14-5 CAS 652971-20-5
LogP (Calculated) 1.8 1.2 3.1 2.5
Hydrogen Bond Donors 2 2 2 2
TPSA (Ų) 85.7 66.4 87.5 74.6
GI Absorption Low Moderate High Moderate

Data compiled from experimental and computational studies .

Biological Activity

2-[4-(Tert-butoxycarbonyl)-3-methyl-2-oxo-1-piperazinyl]acetic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article compiles findings from diverse studies to provide a comprehensive overview of its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C₁₈H₂₆N₂O₅
  • Molecular Weight : 378.43 g/mol
  • CAS Number : 96801-39-7

The structure features a piperazine ring substituted with a tert-butoxycarbonyl group and an acetic acid moiety, which is crucial for its biological activity.

Research indicates that the compound exhibits a range of biological activities, particularly as an inhibitor of specific enzymatic pathways. The mechanism involves interactions with target proteins that modulate various physiological processes.

Inhibition Studies

  • Aldose Reductase Inhibition : Similar compounds have been studied for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. The inhibition was evaluated using enzyme assays where the compound demonstrated submicromolar IC₅₀ values, indicating potent activity against this target .
  • Cytotoxicity : Preliminary studies have shown low antiproliferative activity against cancer cell lines, suggesting that while the compound may not be primarily cytotoxic, it could have implications in cancer therapy when used in combination with other agents .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity. For instance:

  • The presence of the tert-butoxycarbonyl group is critical for maintaining the stability and solubility of the compound.
  • Variations in substituents on the piperazine ring influence the binding affinity and selectivity towards target enzymes.

Case Study 1: Aldose Reductase Inhibition

A study aimed at evaluating various derivatives of related compounds found that modifications to the piperazine ring could significantly enhance inhibitory potency against aldose reductase. The most effective derivatives exhibited IC₅₀ values lower than those of established inhibitors like epalrestat .

Case Study 2: Anticancer Potential

In vitro studies on related compounds indicated that certain derivatives could synergistically enhance anticancer effects when combined with existing chemotherapeutics. This suggests a potential role for this compound in combination therapies .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Aldose Reductase InhibitionSubmicromolar IC₅₀ values
CytotoxicityLow antiproliferative activity
Anticancer SynergyEnhanced effects with other drugs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Tert-butoxycarbonyl)-3-methyl-2-oxo-1-piperazinyl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[4-(Tert-butoxycarbonyl)-3-methyl-2-oxo-1-piperazinyl]acetic acid

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